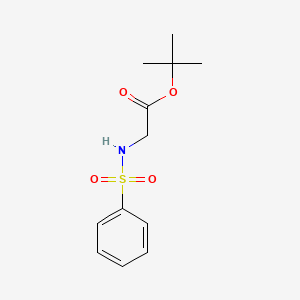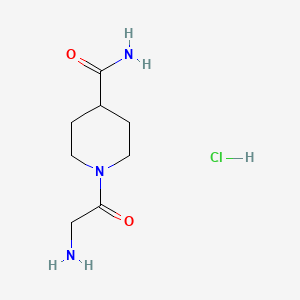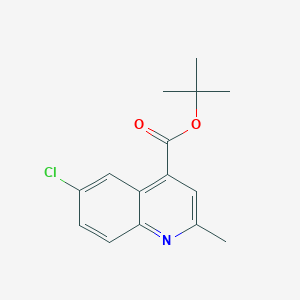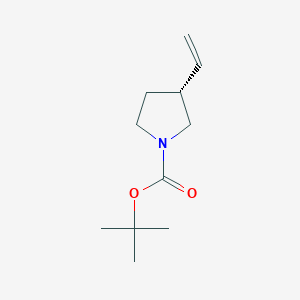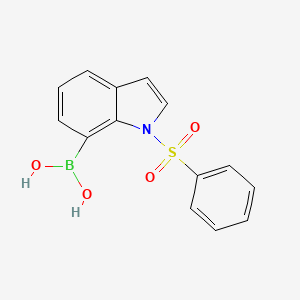
1-Benzenesulfonyl-1H-indole-7-boronic acid
Overview
Description
1-Benzenesulfonyl-1H-indole-7-boronic acid is a chemical compound with the CAS Number: 1256358-56-1 and a molecular weight of 301.13 . It has a linear formula of C14H12BNO4S .
Molecular Structure Analysis
The molecular structure of 1-Benzenesulfonyl-1H-indole-7-boronic acid is represented by the InChI code: 1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H . The compound has a molecular weight of 301.13 g/mol .Physical And Chemical Properties Analysis
1-Benzenesulfonyl-1H-indole-7-boronic acid has a molecular weight of 301.13 .Scientific Research Applications
Drug Design and Pharmaceutical Research
Indole derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic properties . The presence of the benzenesulfonyl group could potentially enhance these properties, making this compound a candidate for drug design and pharmaceutical research.
Agricultural Chemistry
Boronic acids are known to interact with cis-diols, which are present in many biological molecules such as sugars. This property could be utilized in developing plant growth regulators or pesticides .
Chemical Synthesis
The boronic acid group in 1-Benzenesulfonyl-1H-indole-7-boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to create complex molecules .
Biological Probes and Sensors
Boronic acids can act as sensors due to their ability to form reversible covalent complexes with sugars and other diols. This compound could be used in the development of new sensors for detecting biomolecules .
Mechanism of Action
Target of Action
Boronic acids, including 1-benzenesulfonyl-1h-indole-7-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 1-Benzenesulfonyl-1H-indole-7-boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, typically palladium . The resulting organopalladium complex can then undergo a coupling reaction with an electrophile to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 1-Benzenesulfonyl-1H-indole-7-boronic acid affects the biochemical pathways related to carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular and cellular effects of 1-Benzenesulfonyl-1H-indole-7-boronic acid’s action are primarily related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various biological effects depending on their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzenesulfonyl-1H-indole-7-boronic acid. For example, the pH of the reaction environment can affect the stability of the boronic acid group. Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .
properties
IUPAC Name |
[1-(benzenesulfonyl)indol-7-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMQFFUJSTNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674266 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256358-56-1 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




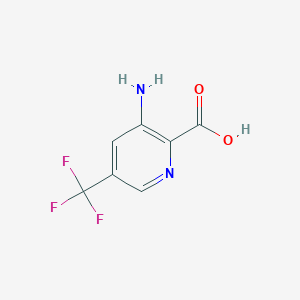

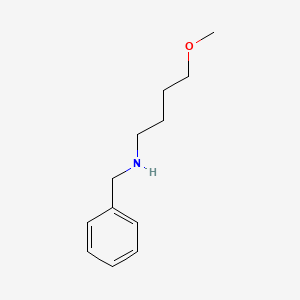

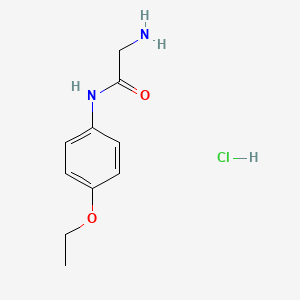
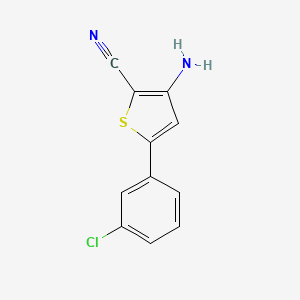
![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)
![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)
